Cas no 1802655-72-6 (Foslevcromakalim)

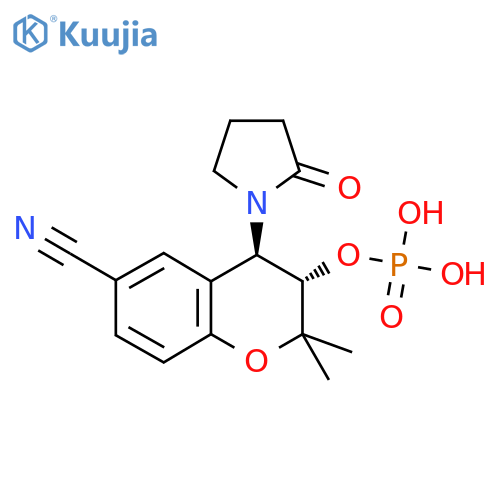

Foslevcromakalim structure

商品名:Foslevcromakalim

Foslevcromakalim 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-6-carbonitrile, 3,4-dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-3-(phosphonooxy)-, (3S,4R)-

- UNII-3U3LYD9HK6

- foslevcromakalim [INN]

- Levcromakalim phosphate ester

- 3U3LYD9HK6

- (3S,4R)-3,4-Dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-3-(phosphonooxy)-2H-1-benzopyran-6-carbonitrile

- Levcromakalim phosphate

- CHEMBL4596970

- CS-0641174

- SCHEMBL16983291

- (3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)- 3,4-dihydro-2H-1-benzopyran-3-yl dihydrogen phosphate

- HY-152847

- 1802655-72-6

- Foslevcromakalim

- GLXC-26886

-

- インチ: 1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1

- InChIKey: JRUHOGHWZXTUMZ-CABCVRRESA-N

- ほほえんだ: P(=O)(O)(O)O[C@@H]1C(C)(C)OC2C=CC(C#N)=CC=2[C@H]1N1C(CCC1)=O

計算された属性

- せいみつぶんしりょう: 366.09807333g/mol

- どういたいしつりょう: 366.09807333g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 638

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 120Ų

じっけんとくせい

- 密度みつど: 1.48±0.1 g/cm3(Predicted)

- ふってん: 599.6±60.0 °C(Predicted)

- 酸性度係数(pKa): 1.76±0.10(Predicted)

Foslevcromakalim 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P029Z6Z-100mg |

Foslevcromakalim |

1802655-72-6 | 99% | 100mg |

$3699.00 | 2024-06-18 | |

| 1PlusChem | 1P029Z6Z-10mg |

Foslevcromakalim |

1802655-72-6 | 99% | 10mg |

$746.00 | 2024-06-18 | |

| MedChemExpress | HY-152847-1mg |

Foslevcromakalim |

1802655-72-6 | 99.52% | 1mg |

¥1772 | 2024-04-19 | |

| 1PlusChem | 1P029Z6Z-25mg |

Foslevcromakalim |

1802655-72-6 | 99% | 25mg |

$1467.00 | 2024-06-18 | |

| MedChemExpress | HY-152847-10mg |

Foslevcromakalim |

1802655-72-6 | 99.52% | 10mg |

¥6200 | 2024-04-19 | |

| MedChemExpress | HY-152847-5mg |

Foslevcromakalim |

1802655-72-6 | 99.52% | 5mg |

¥3900 | 2024-04-19 | |

| 1PlusChem | 1P029Z6Z-50mg |

Foslevcromakalim |

1802655-72-6 | 99% | 50mg |

$2325.00 | 2024-06-18 | |

| 1PlusChem | 1P029Z6Z-5mg |

Foslevcromakalim |

1802655-72-6 | 99% | 5mg |

$483.00 | 2024-06-18 | |

| MedChemExpress | HY-152847-10mM*1 mL in DMSO |

Foslevcromakalim |

1802655-72-6 | 99.52% | 10mM*1 mL in DMSO |

¥4290 | 2024-04-19 |

Foslevcromakalim 関連文献

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

1802655-72-6 (Foslevcromakalim) 関連製品

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1802655-72-6)Foslevcromakalim

清らかである:99%/99%/99%

はかる:1mg/5mg/10mg

価格 ($):222.0/489.0/777.0